molecular formula C14H12BrN3O2 B6715012 N-[2-(5-bromo-1H-indol-3-yl)ethyl]-1,2-oxazole-3-carboxamide

N-[2-(5-bromo-1H-indol-3-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B6715012
M. Wt: 334.17 g/mol
InChI Key: JMUKLXQAGRKHHH-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1H-indol-3-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[2-(5-bromo-1H-indol-3-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2/c15-10-1-2-12-11(7-10)9(8-17-12)3-5-16-14(19)13-4-6-20-18-13/h1-2,4,6-8,17H,3,5H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUKLXQAGRKHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CCNC(=O)C3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1H-indol-3-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the bromination of indole. The brominated indole is then subjected to a series of reactions to introduce the oxazole ring and the carboxamide group. Common reagents used in these reactions include bromine, oxalyl chloride, and amines. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-1H-indol-3-yl)ethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

N-[2-(5-bromo-1H-indol-3-yl)ethyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-3-yl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole moiety can bind to active sites of enzymes, inhibiting their activity. The oxazole ring may also play a role in stabilizing the compound’s interaction with its target. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    5-bromoindole: A simpler brominated indole derivative without the oxazole ring.

    N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-p-coumaramide: Another indole derivative with different substituents.

Uniqueness

N-[2-(5-bromo-1H-indol-3-yl)ethyl]-1,2-oxazole-3-carboxamide is unique due to the presence of both the brominated indole and oxazole moieties, which contribute to its distinct chemical and biological properties

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